molecular formula C7H10OS B048682 2-(Thiophen-3-YL)propan-2-OL CAS No. 113546-05-7

2-(Thiophen-3-YL)propan-2-OL

Cat. No. B048682
M. Wt: 142.22 g/mol
InChI Key: BNLFGMKWPSQWBT-UHFFFAOYSA-N
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Description

“2-(Thiophen-3-YL)propan-2-OL” is a compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been found to be biologically active and play a vital role in medicinal chemistry .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different substrates .


Molecular Structure Analysis

The molecular structure of “2-(Thiophen-3-YL)propan-2-OL” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Thiophen-3-YL)propan-2-OL” are not mentioned in the retrieved papers, thiophene derivatives are known to undergo various chemical reactions. For instance, thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .

Scientific Research Applications

  • Starting Material in Chemical Synthesis : This compound is used as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds (Roman, 2013).

  • Application in Liquid Crystal Displays (LCDs) : Prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid show promise in photoaligning nematic liquid crystals, potentially benefiting LCD technology (Hegde et al., 2013).

  • Gene Delivery Vehicle : Poly(N,N,N-trimethyl-3-(2-(thiophen-3-yl)acetamido)propan-1-aminium iodide), a derivative, binds DNA and could be used as a theranostic gene delivery vehicle (Carreon et al., 2014).

  • Potential Antidepressant : 1-Aryloxy-3-piperidinylpropan-2-ols have shown potential as new antidepressants, exhibiting dual 5-HT(1A) receptor antagonism and serotonin reuptake inhibition (Takeuchi et al., 2003).

  • Intermediate for Anti-depressant Synthesis : A method has been proposed for synthesizing (S)-3-(Methylamino)-1-(thiophen-2-yl) propan-1-ol, an important intermediate for the anti-depressant R-Duloxetine (吴佳佳 et al., 2017).

  • Biological Activities : Substituted thiophenes have exhibited various biological activities, such as antibacterial, antifungal, antioxidant, and antianxiety properties (Nagaraju et al., 2018).

  • Electro-Optical Material Preparation : Thiophene-fluorene-conjugated derivatives are suitable candidates for the preparation of electro-optical materials (Lukes et al., 2005).

properties

IUPAC Name

2-thiophen-3-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-7(2,8)6-3-4-9-5-6/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLFGMKWPSQWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594069
Record name 2-(Thiophen-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-3-YL)propan-2-OL

CAS RN

113546-05-7
Record name 2-(Thiophen-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Sümer - 2006 - open.metu.edu.tr
An applicable method for the racemic synthesis of 1,2-amino alcohols having tertiary alcohol moiety was developed. This method can be used as a general method for the synthesis of …
Number of citations: 4 open.metu.edu.tr
VP Boyarskiy, DS Ryabukhin, NA Bokach… - Chemical …, 2016 - ACS Publications
This review is focused on the analysis of current data on new methods of alkenylation of arenes and heteroarenes with alkynes by transition metal catalyzed reactions, Bronsted/Lewis …
Number of citations: 392 pubs.acs.org
S Nakanowatari, L Ackermann - Chemistry–A European …, 2014 - Wiley Online Library
Cationic ruthenium(II) complexes have been employed for the highly effective oxidative annulation of alkynes with benzyl alcohols to deliver diversely decorated isochromenes. The …

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